N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O2S and its molecular weight is 434. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One application area of benzothiazole derivatives is in corrosion inhibition. A study by Hu et al. (2016) found that certain benzothiazole derivatives showed effective corrosion inhibiting properties for carbon steel in a hydrochloric acid solution. These inhibitors can adsorb onto metal surfaces, offering protection against corrosion through both physical and chemical interactions. The effectiveness of these compounds was confirmed through various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, highlighting their potential in industrial applications where corrosion resistance is crucial Hu et al., 2016.
Antimicrobial and Anticancer Activity
Benzothiazole derivatives have also been explored for their antimicrobial and anticancer potentials. A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for in vitro antimicrobial and anticancer activities. One compound, in particular, showed promising results as an antimicrobial agent, while another demonstrated significant anticancer activity. These findings indicate the therapeutic potential of benzothiazole derivatives in treating various infections and cancer types, suggesting a promising area for further research and drug development Deep et al., 2016.
Pharmaceutical Applications
In the pharmaceutical industry, benzothiazole and its derivatives are studied for their prokinetic effects on gastrointestinal motor activity. Itopride hydrochloride, a derivative related to benzothiazole, has been shown to stimulate colonic motor activity, propelling luminal contents and potentially offering a therapeutic option for functional bowel disorders such as constipation Tsubouchi et al., 2003.
Chemical Synthesis
Benzothiazole compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. Their reactivity allows for the creation of structurally diverse libraries of compounds with potential applications in materials science, drug discovery, and organic electronics. For instance, novel synthetic routes have been developed to create various heterocycles with potential therapeutic applications, highlighting the versatility and importance of benzothiazole derivatives in chemical synthesis Roman, 2013.
Mechanism of Action
Target of Action
The primary targets of N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, also known as N-[3-(DIMETHYLAMINO)PROPYL]-4-ETHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE, are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound acts as an inhibitor of the COX enzymes . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This has downstream effects on various physiological processes, including pain perception, fever response, and the protection of the stomach lining .
Pharmacokinetics
As with many other cox inhibitors, it is likely to be well absorbed after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is a reduction in inflammation . By inhibiting the production of prostaglandins, it can alleviate symptoms of inflammation such as pain, swelling, and fever . In addition, it may also have protective effects on the stomach lining by reducing the production of stomach acid .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S.ClH/c1-5-27-18-10-8-17(9-11-18)21(26)25(14-6-13-24(3)4)22-23-19-12-7-16(2)15-20(19)28-22;/h7-12,15H,5-6,13-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEUOUWOYZBHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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